molecular formula C15H14F3NO2 B3171489 2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline CAS No. 946682-68-4

2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B3171489
CAS No.: 946682-68-4
M. Wt: 297.27 g/mol
InChI Key: STEMVWNOKPKKGR-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C15H14F3NO2 and a molecular weight of 297.27 g/mol . This compound is characterized by the presence of an ethoxy group, a phenoxy group, and a trifluoromethyl group attached to an aniline core. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The phenoxy group may facilitate interactions with hydrophobic pockets in the target molecules, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(2-ethoxyphenoxy)-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c1-2-20-13-5-3-4-6-14(13)21-12-8-7-10(9-11(12)19)15(16,17)18/h3-9H,2,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEMVWNOKPKKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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